[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[methyl(pyridin-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;/h2-5H,6H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRGKRPVJHWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acid precursors. One common method includes the alkylation of pyridine-4-amine with chloroacetic acid, followed by methylation of the resulting intermediate. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse chemical entities.
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Alkyl halides | Substituted pyridine derivatives |
Biology
In biological research, the compound has been investigated for its potential roles in enzyme inhibition and receptor binding studies. It may interact with specific molecular targets, altering their activity which can lead to various biological effects.
Medicine
The compound has been explored for potential therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that it may help reduce inflammation by modulating cytokine levels.
- Antimicrobial Activity : Preliminary research indicates effectiveness against certain bacterial strains, making it a candidate for antibiotic development .
Case Study 1: Enzyme Inhibition
A study focused on the compound's ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. The compound demonstrated significant inhibition of NAPE-PLD activity in vitro, leading to decreased levels of bioactive lipids in mouse models. This finding suggests its potential utility in studying lipid-mediated biological functions .
Case Study 2: Anticancer Research
Research has shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies demonstrated that treated cells underwent significant morphological changes indicative of programmed cell death.
Mechanism of Action
The mechanism of action of [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride with structurally or functionally related compounds:
Structural and Functional Analysis
Pyridine Core Modifications: The target compound and CTA 5 share a pyridine ring but differ in substituents. CTA 5’s carbamodithioate group enables controlled radical polymerization, while the target’s acetic acid group may favor chelation or conjugation reactions .
Hydrochloride Salts: Both the target compound and Acodazole hydrochloride utilize HCl to improve solubility. Acodazole’s complex imidazoquinoline structure enables DNA intercalation, highlighting how structural complexity expands therapeutic utility .
Derivatization Agents :
- MSTFA and methoxyamine hydrochloride are critical in GC-MS workflows. The target compound’s acetic acid group lacks the trimethylsilyl or methoxyamine functionalities required for derivatization but could serve as a precursor in synthesizing such reagents .
Polymerization Efficiency :
- CTA 5’s carbamodithioate group facilitates reversible chain transfer in RAFT polymerization, achieving low dispersity (Ð = 1.19). The target compound’s acetic acid group may limit its role in polymerization unless modified for specific reactivity .
Key Findings
- Substituent Impact: Chlorine (lipophilicity) vs. methylamino (polarity) directs compounds toward pharmaceutical or analytical applications.
- Salt Forms : Hydrochloride salts enhance solubility but require compatibility with reaction conditions (e.g., pH-sensitive polymerizations).
Research Implications and Limitations
Further studies should focus on:
- Reactivity of the acetic acid group in conjugation reactions.
- Comparative solubility and stability profiles against analogs like Acodazole hydrochloride.
- Synergies with derivatization agents (e.g., MSTFA) for analytical workflows.
Limitations include a lack of direct pharmacological or industrial data for the target compound, necessitating extrapolation from structurally related molecules.
Biological Activity
[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of N-methylamine with pyridine-4-carboxylic acid derivatives, followed by acetic acid treatment to yield the hydrochloride salt form.
Antimicrobial Properties
Recent studies indicate that compounds containing a pyridine nucleus exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacteria and fungi, suggesting that this compound may possess similar properties. A systematic review highlighted that many pyridine compounds demonstrated antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Antibacterial against E. coli | |
| Compound B | Antifungal against Candida albicans |
Antiviral Activity
Pyridine derivatives have also been explored for antiviral applications. In vitro studies have shown that certain pyridine-containing compounds can inhibit viral replication, particularly against RNA viruses. This suggests a potential role for this compound in antiviral therapies.
Anticancer Potential
The compound's ability to interact with various cellular pathways has raised interest in its anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways.
A notable case study involved the evaluation of a series of pyridine derivatives in cancer cell lines, where one derivative displayed significant cytotoxicity against lung and breast cancer cells, indicating that this compound may warrant further investigation in oncological research .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyridine derivatives is crucial for optimizing their biological activity. Modifications to the pyridine ring or the amino group can enhance potency and selectivity towards specific biological targets. For example, substituents on the pyridine ring can influence binding affinity to target proteins involved in disease processes.
Q & A
Basic: What are the standard protocols for synthesizing [N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride?
Methodological Answer:
The synthesis typically involves amidation between pyridine-4-amine derivatives and chloroacetic acid, followed by methylation and hydrochloride salt formation. Key steps include:
- Cyclization and functionalization : React pyridine-4-amine with chloroacetic acid in a polar solvent (e.g., ethanol) under reflux to form the acetamide intermediate .
- Methylation : Introduce the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve N-methylation .
- Salt formation : Treat the product with HCl gas or concentrated HCl in anhydrous ether to yield the hydrochloride salt, enhancing solubility and stability .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to isolate the pure compound .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation often arises from incomplete methylation or over-alkylation. Strategies include:
- Temperature control : Maintain 40–60°C during methylation to prevent thermal degradation .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .
- Stoichiometric precision : Employ a 1.2:1 molar ratio of methylating agent to substrate to limit excess reagent side reactions .
Basic: Which spectroscopic techniques confirm the structure and purity of the compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl, pyridyl, and acetamide protons (e.g., pyridine C4-H at δ 8.5–8.7 ppm; methyl group at δ 2.8–3.1 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (MS) : ESI-MS detects the molecular ion peak [M+H]⁺ (e.g., m/z 213 for the free base) and HCl adducts .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: How can discrepancies in NMR data between synthesized batches be resolved?
Methodological Answer:
Discrepancies may arise from solvent polarity, pH, or residual solvents. Mitigation steps:
- Standardize solvent systems : Use deuterated DMSO or CDCl₃ for consistent chemical shifts .
- Acid-base equilibria analysis : Check for tautomerism in the pyridine ring by comparing spectra at different pH levels .
- Dynamic NMR (DNMR) : Investigate conformational exchange if splitting/peak broadening occurs .
- Spiking experiments : Add authentic reference material to confirm peak assignments .
Basic: How does pH affect the stability of the compound in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH < 3) : The hydrochloride salt remains stable due to protonation of the pyridine nitrogen, reducing hydrolysis .
- Neutral/basic conditions (pH 7–9) : Degradation occurs via hydrolysis of the acetamide group, forming acetic acid and methylpyridylamine. Use buffered solutions (pH 4–5) for long-term storage .
- Kinetic studies : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient) at 254 nm .
Advanced: What computational methods predict biological target interactions for this compound?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., GABAₐ or nicotinic acetylcholine receptors) using PyMOL for visualization .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS, AMBER) over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., pyridine ring methylation) with bioactivity using CoMFA/CoMSIA .
Advanced: How can conflicting mass spectrometry results be resolved?
Methodological Answer:
- Ionization method comparison : Use ESI-MS for polar adducts vs. MALDI-TOF for intact molecular ions .
- Fragmentation pattern analysis : Compare MS/MS spectra with reference libraries (e.g., NIST) to distinguish structural isomers .
- High-resolution MS (HRMS) : Confirm empirical formula with <5 ppm mass error (e.g., Q-TOF instruments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
